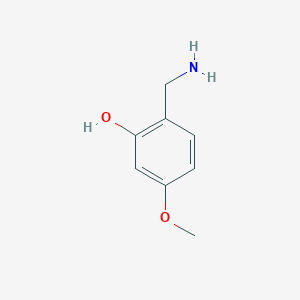

2-(Aminomethyl)-5-methoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHCLEQKEZOJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405043 | |

| Record name | 2-(aminomethyl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164515-08-6 | |

| Record name | 2-(aminomethyl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Aminomethyl)-5-methoxyphenol molecular weight and formula C8H11NO2

An In-Depth Technical Guide to 2-(Aminomethyl)-5-methoxyphenol (C₈H₁₁NO₂)

Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-5-methoxyphenol, a chemical compound with the formula C₈H₁₁NO₂. While not extensively documented in publicly available literature, its structural motifs—a substituted phenol ring, a methoxy group, and a primary aminomethyl side chain—position it as a versatile building block for medicinal chemistry and materials science. This document consolidates its fundamental physicochemical properties, proposes a logical and detailed synthetic pathway with accompanying protocols, discusses potential applications in drug discovery, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Molecular Identity and Physicochemical Properties

2-(Aminomethyl)-5-methoxyphenol is an aromatic organic compound. Its identity is defined by a phenol ring substituted with an aminomethyl group at position 2 and a methoxy group at position 5. The accurate characterization of this molecule is paramount for its use in any research or development context.

Key Identifiers and Molecular Structure

The fundamental properties of 2-(Aminomethyl)-5-methoxyphenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| CAS Number | 164515-08-6 | [1][3] |

| IUPAC Name | 2-(Aminomethyl)-5-methoxyphenol | N/A |

| Synonyms | 2-HYDROXY-4-METHOXYBENZYLAMINE | [1] |

| SMILES | COc1ccc(CN)c(O)c1 | [1] |

| InChI Key | ALHCLEQKEZOJIY-UHFFFAOYSA-N | [1] |

The Critical Importance of Isomeric Specificity

The molecular formula C₈H₁₁NO₂ is shared by numerous isomers, some of which are highly significant biologically. Distinguishing the target compound from its isomers is crucial for experimental design and interpretation. For instance, the well-known neurotransmitter Dopamine shares this formula but has a distinct catechol (1,2-dihydroxybenzene) structure.[4][5]

Another critical isomer is 5-(Aminomethyl)-2-methoxyphenol (CAS 89702-89-6), also known as isovanillylamine.[2][6] While possessing the same functional groups, their different substitution pattern on the aromatic ring leads to distinct chemical reactivity and biological activity. Researchers must confirm the identity of their material using rigorous analytical methods to avoid misinterpretation of results.

Synthesis, Purification, and Analytical Validation

A validated, high-yield synthesis for 2-(Aminomethyl)-5-methoxyphenol is not prominently described in peer-reviewed literature. However, based on established principles of organic chemistry, a robust and logical synthetic route can be designed.

Proposed Retrosynthetic Analysis & Forward Synthesis Pathway

The most logical approach involves a two-step sequence starting from a commercially available precursor, 4-methoxyphenol. This pathway leverages a regioselective formylation followed by reductive amination.

Causality of Pathway Selection: This route is chosen for its efficiency and high degree of predictability.

-

Formylation: Ortho-formylation of phenols is a well-established transformation. The Duff reaction is selected here for its operational simplicity and use of hexamethylenetetramine as a stable, solid formaldehyde equivalent, which is often more manageable than gaseous formaldehyde or paraformaldehyde.

-

Reductive Amination: This is one of the most effective methods for amine synthesis from carbonyls. It proceeds via an intermediate imine, which is reduced in situ. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction or side reactions.

Caption: Proposed two-step synthesis of 2-(Aminomethyl)-5-methoxyphenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; success at each step is confirmed analytically before proceeding.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Duff Reaction)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq.), hexamethylenetetramine (1.5 eq.), and trifluoroacetic acid (10-15 mL per mole of phenol).

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-8 hours. The mixture will become a thick, dark slurry.

-

Workup & Hydrolysis: Cool the mixture to room temperature. Slowly add 3M aqueous HCl (5 eq.) and heat the mixture to reflux for 1 hour to hydrolyze the intermediate iminium salt.

-

Extraction: After cooling, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation: The crude product should be a yellow-to-brown solid. Confirm the structure via ¹H NMR (presence of an aldehyde proton ~9.8 ppm) and TLC analysis before proceeding. Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-(Aminomethyl)-5-methoxyphenol (Reductive Amination)

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol (15-20 mL per gram of aldehyde). Stir at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction & Quenching: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion by TLC. Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.

-

Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate. The product, being a primary amine, may require basification of the aqueous layer (e.g., with NaHCO₃) for efficient extraction. Combine organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final compound.

Analytical Validation Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final product.

Caption: Workflow for the validation of synthesized 2-(Aminomethyl)-5-methoxyphenol.

Potential Applications in Research and Drug Development

2-(Aminomethyl)-5-methoxyphenol represents a valuable, yet under-explored, scaffold for the synthesis of novel bioactive molecules. Its utility stems from the strategic placement of its three key functional groups.

-

Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and acceptor, and can be a key interaction point with biological targets. It is also a handle for further chemical modification (e.g., etherification).

-

Primary Amine: A basic and nucleophilic center, crucial for forming salts to improve solubility or for engaging in hydrogen bonding or ionic interactions with receptors. It is a common feature in many neurotransmitter mimetics.

-

Methoxy Group: Modulates the electronic properties and lipophilicity of the molecule. It can block metabolic oxidation at that position and often contributes to target binding.

Scaffold for Bioactive Compound Libraries

The compound is an ideal starting point for creating libraries of drug candidates through derivatization of its primary amine and phenolic hydroxyl groups.

Caption: Derivatization potential of the core scaffold for drug discovery.

Precursor for CNS-Active Agents

Given its structural resemblance to catecholamine neurotransmitters, this scaffold is a promising candidate for developing ligands targeting central nervous system (CNS) receptors, such as adrenergic, dopaminergic, or serotonergic receptors. Modifications to the amine and the aromatic system could fine-tune selectivity and potency.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of structurally similar aminophenols.[7][8][9]

Hazard Profile (Anticipated)

| Hazard Class | Anticipated Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with a powder or generating aerosols, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Based on supplier recommendations for analogous compounds, proper storage is crucial for maintaining chemical integrity.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the phenol group.

-

Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.

-

Container: Keep in a tightly sealed container.

References

-

Molport. (n.d.). 2-(aminomethyl)-5-methoxyphenol. Retrieved from [Link]

-

Chemicalbridge. (n.d.). 2-(Aminomethyl)-5-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of Aminomethyl Derivatives of 2-Hydroxy-5-methoxythiophenol. Retrieved from [Link]

-

IDIGER. (n.d.). 2-(Aminomethyl)-5-methoxyphenol hydrochloride. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methoxyphenol.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-.

-

Wikipedia. (n.d.). C8H11NO2. Retrieved from [Link]

-

PubChem. (n.d.). Dopamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-(aminomethyl)-5-methoxyphenol | 164515-08-6 | Buy Now [molport.com]

- 2. 5-(Aminomethyl)-2-methoxyphenol | C8H11NO2 | CID 1132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Aminomethyl)-5-methoxyphenol,164515-08-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. C8H11NO2 - Wikipedia [en.wikipedia.org]

- 5. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 89702-89-6|5-(Aminomethyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

Biological Activity of Aminomethyl Substituted Methoxyphenols

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The aminomethyl substituted methoxyphenol scaffold represents a privileged structural motif in medicinal chemistry, merging the redox-active properties of phenolic antioxidants with the solubility and target-binding affinity of basic amines. Synthesized primarily via the Mannich reaction , these compounds—often referred to as "Mannich bases of phenols"—exhibit a pleiotropic pharmacological profile. This guide analyzes their utility as Carbonic Anhydrase (CA) inhibitors , neuroprotective antioxidants , and cytotoxic agents , providing a rigorous examination of the structure-activity relationships (SAR) that drive these activities.

Chemical Basis: The Mannich Base Scaffold

The core structure consists of a phenol ring substituted with at least one methoxy group (providing lipophilicity and metabolic stability) and an aminomethyl group (

Structural Advantages

-

Zwitterionic Character: At physiological pH, the phenolic proton (

) and the tertiary amine ( -

Chelation Potential: The proximity of the phenolic oxygen and the amine nitrogen allows for bidentate chelation of metal ions (e.g.,

, -

Redox Modulation: The electron-donating aminomethyl group lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, potentially enhancing radical scavenging activity via Hydrogen Atom Transfer (HAT).

Synthesis: The Mannich Reaction Protocol

The synthesis of aminomethyl methoxyphenols is a classic three-component condensation involving a substrate (e.g., eugenol, vanillin), formaldehyde, and a secondary amine.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via the formation of an iminium ion intermediate, which acts as a strong electrophile attacking the electron-rich ortho position of the phenol.

Caption: Mechanism of the Mannich reaction showing the condensation of amine and formaldehyde to form the reactive iminium species, followed by attack on the phenol ring.

Standard Experimental Protocol

Target Compound: 2-((Dimethylamino)methyl)-4-allyl-6-methoxyphenol (Eugenol Mannich Base).

-

Reagents: Eugenol (10 mmol), Dimethylamine (40% aq. solution, 12 mmol), Formaldehyde (37% aq. solution, 12 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve eugenol in ethanol in a round-bottom flask.

-

Add the amine solution dropwise while stirring at

to prevent exotherms. -

Add formaldehyde solution slowly.

-

Reflux the mixture at

for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Evaporate solvent under reduced pressure.

-

Purification: Dissolve residue in

, wash with water, dry over

-

-

Validation:

-NMR should show a singlet around

Biological Activity Profile

Carbonic Anhydrase (CA) Inhibition

Aminomethyl methoxyphenols have emerged as potent inhibitors of human Carbonic Anhydrase isoforms (hCA I and hCA II), which are targets for glaucoma and epilepsy.[2]

-

Mechanism: Unlike classical sulfonamides that bind directly to the

ion, these phenols likely bind to the active site entrance or anchor via hydrogen bonding to hydrophilic residues (Thr, His), while the phenolic OH coordinates a water molecule bound to Zinc. -

Data:

-

(hCA I):

-

(hCA II):

-

Selectivity: Some derivatives show selectivity for hCA I over hCA II depending on the bulkiness of the amine group (e.g., morpholine vs. piperidine).

-

(hCA I):

Acetylcholinesterase (AChE) Inhibition

These compounds serve as dual-binding inhibitors of AChE, relevant for Alzheimer's disease therapy.

-

Active Site Interaction: The aromatic ring interacts with the peripheral anionic site (PAS) via

stacking, while the protonated amine interacts with the catalytic anionic site (CAS). -

Potency:

values in the range of

Antioxidant Activity

The methoxyphenol core is a natural antioxidant (similar to Vitamin E). The aminomethyl group modulates this activity.

-

DPPH Scavenging: The introduction of the aminomethyl group often increases radical scavenging activity compared to the parent phenol.

-

Reasoning: The electron-donating amine destabilizes the O-H bond, facilitating Hydrogen Atom Transfer (HAT) to the radical.

-

-

FRAP (Ferric Reducing Ability): Interestingly, some studies suggest the aminomethyl group may decrease ferric reducing power while increasing radical scavenging, indicating a shift in mechanism from Single Electron Transfer (SET) to HAT.

Cytotoxicity & Anticancer Potential

Mannich bases of curcumin and eugenol show selective cytotoxicity against cancer cell lines (HL-60, HSC-2).

-

Tumor Selectivity: High

(cytotoxic concentration) values against normal cells (HGF, HPC) but low micromolar -

Pathway: Induction of apoptosis via PARP-1 cleavage and mitochondrial membrane depolarization.

Structure-Activity Relationship (SAR) Analysis

| Structural Feature | Modification | Effect on Activity |

| Amine Moiety ( | Cyclic (Morpholine/Piperazine) | Increases metabolic stability and CA inhibition potency. Morpholine often enhances water solubility. |

| Acyclic (Diethylamine) | Often leads to higher flexibility but lower selectivity for enzyme active sites. | |

| N-Methylpiperazine | Introduces a second basic center, enhancing AChE binding affinity (mimics acetylcholine). | |

| Phenolic Core | Methoxy Group (-OCH3) | Essential for stabilizing the phenoxy radical (antioxidant effect). Removal decreases potency. |

| Allyl Chain (Eugenol) | Provides lipophilicity; can be modified to increase membrane permeability. | |

| Position | Ortho to OH | Critical for intramolecular Hydrogen bonding ( |

Visualization of Biological Mechanisms[3]

Caption: Multi-target pharmacological profile of aminomethyl methoxyphenols, highlighting enzyme inhibition, antioxidant mechanisms, and anticancer pathways.

References

-

Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid. Rasayan Journal of Chemistry. [Link]

-

Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research. [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Aminomethylation of 3-Methoxyphenol via the Mannich Reaction

Topic: Protocol for Aminomethylation of 3-Methoxyphenol with Formaldehyde Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

This application note details the protocol for the aminomethylation of 3-methoxyphenol (m-methoxyphenol) using formaldehyde and a secondary amine. This transformation, classically known as the Mannich reaction , is a cornerstone in medicinal chemistry for introducing basic nitrogen functionality into aromatic scaffolds.

For 3-methoxyphenol, the reaction presents a specific regiochemical challenge and opportunity. The interplay between the strongly activating hydroxyl group (C1) and the activating methoxy group (C3) directs electrophilic substitution. This protocol focuses on the ortho-aminomethylation relative to the hydroxyl group (C6 position), yielding 2-(aminomethyl)-5-methoxyphenol derivatives. These motifs are critical pharmacophores, serving as precursors for analgesics (e.g., Tramadol analogs), ligands for transition metal catalysis, and chelating agents.

Reaction Mechanism & Regioselectivity

The reaction proceeds via a three-component condensation involving the phenol, formaldehyde, and a secondary amine.[1]

Mechanistic Pathway[2]

-

Iminium Ion Formation: Formaldehyde condenses with the secondary amine to generate a highly electrophilic iminium ion (Eschenmoser’s salt equivalent).[2]

-

Electrophilic Aromatic Substitution (EAS): The electron-rich 3-methoxyphenol attacks the iminium ion.

-

Regiocontrol: The hydroxyl group is the stronger activator (

effect). Substitution occurs preferentially ortho to the hydroxyl group (Position 2 or 6) or para (Position 4).-

Position 2 (Ortho-Ortho): Sterically hindered between OH and OMe.

-

Position 4 (Para-Ortho): Activated, but less favored than ortho in Mannich reactions due to lack of hydrogen-bond stabilization.

-

Position 6 (Ortho-Para): The kinetically and thermodynamically favored site for mono-substitution, stabilized by hydrogen bonding between the phenolic proton and the incoming amine nitrogen.

-

Pathway Visualization

Caption: Mechanistic flow of the Mannich reaction favoring ortho-substitution via hydrogen-bond stabilized transition state.

Experimental Protocol

Model Reaction: Synthesis of 2-((dimethylamino)methyl)-5-methoxyphenol. Scale: 50 mmol.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| 3-Methoxyphenol | 124.14 | 1.0 | 6.21 g | Substrate |

| Dimethylamine (40% aq) | 45.08 | 1.1 | 6.2 mL | Amine Source |

| Formaldehyde (37% aq) | 30.03 | 1.1 | 4.1 mL | C1 Source |

| Ethanol (Abs.) | 46.07 | N/A | 30 mL | Solvent |

| HCl (Conc.) | 36.46 | N/A | Variable | pH Adjustment |

| NaOH (20% aq) | 40.00 | N/A | Variable | Workup |

Note: The protocol is adaptable to other secondary amines such as Morpholine or Piperidine.

Step-by-Step Methodology

Phase 1: Pre-Activation (Iminium Generation)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Amine Charging: Add Dimethylamine (40% aq, 6.2 mL) to the flask. Cool to 0–5°C using an ice bath.

-

Formaldehyde Addition: Add Formaldehyde (37% aq, 4.1 mL) dropwise over 10 minutes.

-

Critical Insight: Pre-mixing the amine and formaldehyde at low temperature minimizes the formation of bis(dimethylamino)methane byproducts and ensures a high concentration of the active iminium species.

-

-

Stirring: Stir the mixture at 0–5°C for 15 minutes.

Phase 2: Phenol Addition & Reaction

-

Phenol Solution: Dissolve 3-Methoxyphenol (6.21 g) in Ethanol (15 mL) .

-

Addition: Add the phenol solution dropwise to the cold iminium mixture over 20 minutes.

-

Exotherm Control: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent polymerization of formaldehyde.

-

-

Reflux: Remove the ice bath. Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1). The product will appear as a more polar spot than the starting phenol.

-

Phase 3: Workup & Purification

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol. A viscous oil or semi-solid residue will remain.

-

Acidification: Resuspend the residue in Water (20 mL) and acidify with Conc. HCl to pH ~1–2.

-

Purpose: This converts the Mannich base into its water-soluble hydrochloride salt. Unreacted phenol remains non-ionic (mostly) or less soluble.

-

-

Wash: Extract the acidic aqueous layer with Diethyl Ether (2 x 20 mL) .

-

Separation: Keep the Aqueous Layer . Discard the organic layer (contains unreacted phenol and non-basic impurities).

-

-

Basification (Precipitation): Cool the aqueous layer to 0°C. Slowly add 20% NaOH until pH reaches 10–11.

-

Observation: The Mannich base (free base) will precipitate as an oil or solid.

-

-

Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM, 3 x 30 mL) .

-

Drying: Combine DCM extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Final Purification: If the product is an oil, it can be distilled under high vacuum. If solid, recrystallize from Ethanol/Hexane .

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of the Mannich base.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Bis-substitution (formation of 2,4- or 2,6- isomers). | Ensure strict 1:1 stoichiometry . Add the phenol slowly to the iminium ion to favor mono-substitution. |

| Oiling Out | Product is not crystallizing during basification. | The free base may be an oil. Extract with DCM as described. To obtain a solid, convert to HCl salt by bubbling HCl gas into an ethereal solution of the product. |

| Polymerization | Excess formaldehyde or high temp. | Use fresh formaldehyde. Do not overheat during the initial mixing stage. |

| Regioisomer Mix | Competition between C2, C4, C6. | The C6 isomer (ortho-para) is generally favored. If C4 (para) isomer forms, it can often be separated by column chromatography (Silica, DCM/MeOH gradient). |

Safety Considerations

-

Formaldehyde: A known carcinogen and sensitizer. All operations must be performed in a functioning fume hood.

-

Secondary Amines: Volatile and corrosive. Avoid inhalation.

-

Phenols: Corrosive and toxic by absorption. Wear nitrile gloves and lab coat.

References

-

Mechanism & General Protocol: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423. Link

-

Regioselectivity in Phenols: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[1][2][4][5][6][7] CRC Press. (Standard Text).

-

Specific Application (Tramadol Precursors): The synthesis of dimethylaminomethyl-phenols is analogous to intermediates described in: Grider, et al. "Synthesis of Tramadol." U.S. Patent 5,723,668. Link

-

Ortho-Aminomethylation: Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. Link

Sources

Application Notes & Protocols: 2-(Aminomethyl)-5-methoxyphenol as a Versatile N,O-Bidentate Ligand in Coordination Chemistry

Senior Application Scientist Note: The field of coordination chemistry is driven by the rational design of ligands to impart specific electronic and steric properties to a metal center. While the coordination chemistry of 2-(Aminomethyl)-5-methoxyphenol is an emerging area, its structural motifs—a primary amine and a phenol group—are well-established pillars in the synthesis of stable metal complexes. This guide provides a comprehensive framework for utilizing this ligand, drawing upon established principles from analogous aminophenol systems to provide robust, adaptable protocols for researchers.[1][2] We will explore its fundamental coordination behavior, provide detailed experimental procedures for complex synthesis and characterization, and discuss potential applications grounded in the known reactivity of similar compounds.

Section 1: Ligand Overview: Properties and Handling

Physicochemical Properties

2-(Aminomethyl)-5-methoxyphenol is a bifunctional organic molecule featuring a primary amine (a Lewis base) and a phenolic hydroxyl group. This arrangement makes it an excellent candidate for a bidentate, monoanionic N,O-donor ligand upon deprotonation of the phenol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | Typically an off-white to light-colored solid | General Knowledge |

| Key Functional Groups | Primary amine (-CH₂NH₂), Phenolic hydroxyl (-OH), Methoxy ether (-OCH₃) | N/A |

| Coordination Sites | Amine Nitrogen (N), Phenolic Oxygen (O) | [1][4] |

The methoxy substituent is expected to influence the electronic properties of the phenolate oxygen, potentially enhancing its nucleophilicity and affecting the redox properties of the resulting metal complex.[5][6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazards: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[7]

Section 2: Principles of Coordination

Coordination Modes and Rationale

2-(Aminomethyl)-5-methoxyphenol acts as a bidentate ligand, binding to a metal center through the nitrogen atom of the aminomethyl group and the oxygen atom of the deprotonated phenol. This forms a stable six-membered chelate ring, a thermodynamically favorable arrangement in coordination chemistry.

The synthesis is typically carried out in the presence of a mild base to facilitate the deprotonation of the phenolic proton, creating the phenolate anion required for coordination.

Caption: Bidentate N,O-coordination to a metal center.

Section 3: Experimental Protocols

This section provides a generalized yet detailed protocol for synthesizing a transition metal complex. This procedure should be seen as a robust starting point, with the understanding that reaction times, temperatures, and solvents may require optimization for specific metal ions.

General Workflow for Synthesis and Isolation

The overall process involves dissolving the ligand and a suitable metal salt, inducing complexation, and then isolating and purifying the final product.

Caption: General workflow for metal complex synthesis.

Protocol: Synthesis of a Representative Copper(II) Complex

This protocol details the synthesis of a bis[2-(aminomethyl)-5-methoxyphenolato]copper(II) complex.

Materials:

-

2-(Aminomethyl)-5-methoxyphenol (2.0 mmol)

-

Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (1.0 mmol)

-

Methanol (25 mL)

-

Triethylamine (Et₃N) (2.0 mmol, optional but recommended)

-

Diethyl ether

Procedure:

-

Ligand Solution: In a 50 mL round-bottom flask, dissolve 2-(Aminomethyl)-5-methoxyphenol (2.0 mmol) in 15 mL of methanol. Stir until a clear solution is obtained. If solubility is an issue, gentle warming may be applied.

-

Base Addition: To the ligand solution, add triethylamine (2.0 mmol) dropwise. This acts as a base to deprotonate the phenolic hydroxyl group, facilitating coordination.

-

Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in 10 mL of methanol. The solution should be a characteristic blue color.

-

Complexation: Add the copper(II) salt solution dropwise to the stirring ligand solution at room temperature.[11] A color change (e.g., from blue to green or dark brown) and/or the formation of a precipitate is typically observed, indicating complex formation.[12]

-

Reaction: Stir the reaction mixture for 2-4 hours at room temperature. To ensure completion, the reaction can be gently refluxed for 1-2 hours.

-

Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If the product is soluble, reduce the solvent volume in vacuo until precipitation occurs.

-

Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether to remove organic impurities.[11] Dry the complex under vacuum.

Scientist's Note: The choice of metal salt is important. Acetates or perchlorates are often used as their counter-ions are weakly coordinating. If using a halide salt (e.g., NiCl₂), the chloride ion may potentially coordinate to the metal center, which can be confirmed during characterization.[4]

Section 4: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.[13][14]

Key Characterization Techniques

| Technique | Purpose & Expected Observations |

| FT-IR Spectroscopy | To confirm ligand coordination.[15] Expect: Disappearance of the broad O-H stretch (around 3200-3400 cm⁻¹). A shift in the N-H stretching and bending frequencies. Appearance of new, low-frequency bands corresponding to M-O and M-N vibrations (typically < 600 cm⁻¹).[16][17] |

| UV-Vis Spectroscopy | To study the electronic properties. Expect: Ligand-based π→π* transitions in the UV region. New, lower-energy bands in the visible region corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes, which account for their color.[18][19] |

| ¹H NMR Spectroscopy | For structural elucidation of diamagnetic complexes (e.g., Zn(II), Co(III)).[20] Expect: Disappearance of the phenolic -OH proton signal. Shifts in the aromatic and aminomethyl (-CH₂-) proton signals upon coordination. Integration should confirm the ligand-to-metal ratio.[16] |

| Elemental Analysis | To determine the empirical formula (C, H, N percentages).[14] The experimental values should match the calculated values for the proposed complex structure. |

| Mass Spectrometry | To determine the molecular weight of the complex and confirm its composition.[4] |

| X-ray Crystallography | Provides definitive, unambiguous 3D structural information, including bond lengths, bond angles, and overall coordination geometry.[13][20] |

Section 5: Applications in Research and Development

While specific applications for complexes of 2-(Aminomethyl)-5-methoxyphenol are still under exploration, the broader class of aminophenol-based metal complexes has shown significant utility in several fields.

-

Homogeneous Catalysis: Aminophenol ligands can act as "redox non-innocent" ligands, meaning the ligand itself can participate in electron transfer processes.[2][21] This property is highly valuable in designing catalysts for oxidation reactions, C-C coupling reactions, and small molecule activation.[2][22]

-

Bioinorganic Chemistry: These complexes can serve as structural or functional models for the active sites of metalloenzymes. Their interaction with biomolecules is an area of active research.[23][24]

-

Drug Development: The coordination of a metal ion to an organic ligand can enhance its pharmacological properties.[11] Schiff base complexes derived from 2-aminophenol have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[12][23][25] The metal complex can exhibit increased lipophilicity, aiding transport across cell membranes.[11]

Section 6: Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No precipitate/color change | Reaction conditions not optimal; incorrect stoichiometry; inactive reagents. | Confirm stoichiometry. Try gentle heating/reflux. Use a stronger base if deprotonation is the issue. Check the purity of starting materials. |

| Oily product forms | Product may be highly soluble or have a low melting point. | Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. Attempt recrystallization from a different solvent system. |

| Broad NMR signals | Paramagnetic metal center (e.g., Cu(II), Mn(II), Fe(II)). | This is expected for paramagnetic species. Rely on other techniques like FT-IR, elemental analysis, and magnetic susceptibility measurements. |

| Product is insoluble | Formation of a polymeric coordination polymer. | Adjust the ligand-to-metal ratio. Use a solvent that can better solvate the complex. Consider using a metal salt with a bulky, non-coordinating counter-ion. |

References

-

ResearchGate. Exploring the coordination chemistry of aminophenol ligands. Available at: [Link]

-

ACS Publications. Tetradentate vs Pentadentate Coordination in Copper(II) Complexes of Pyridylbis(aminophenol) Ligands Depends on Nucleophilicity of Phenol Donors. (2011). Available at: [Link]

-

IJARST. A Study on Coordination chemistry : Synthesis and Characterization of Novel. (2020). Available at: [Link]

-

ACS Publications. Tetradentate vs Pentadentate Coordination in Copper(II) Complexes of Pyridylbis(aminophenol) Ligands Depends on Nucleophilicity of Phenol Donors. Available at: [Link]

-

Der Pharma Chemica. Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. (2022). Available at: [Link]

-

PMC. Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Available at: [Link]

-

Scribd. Characterisation of Coordination Compounds | PDF. Available at: [Link]

-

IOSR Journal. Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. Available at: [Link]

-

ResearchGate. Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF. (2025). Available at: [Link]

-

Chemistry LibreTexts. 12.1: Characterization of Organometallic Complexes. (2026). Available at: [Link]

-

ACS Publications. The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. Available at: [Link]

-

Semantic Scholar. Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. (2016). Available at: [Link]

-

Bar-Ilan University. Metal-Coordinated Ligand Radical Species With Non-innocent Ortho-aminophenol Functionalities: Reactivity and Catalysis. (2024). Available at: [Link]

-

ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2025). Available at: [Link]

-

ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC N, N'- BIDENTATE LIGANDS AND THEIR TRANSITION METAL (II) COMPLEXES. (2025). Available at: [Link]

-

MDPI. First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation. (2023). Available at: [Link]

-

EJBPS. SYNTHESIS, CHARACTERIZATION AND STUDY OF MICROBIOLOGICAL ACTIVITY OF COBALT ION COMPLEX WITH [2 - (2 - METHOXYBENZYLIDINE) AMINO PHENOL] (NOMBAP). Available at: [Link]

-

PubChem. 5-(Aminomethyl)-2-methoxyphenol. Available at: [Link]

-

Scientific Research Publishing. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Available at: [Link]

-

Iowa State University Digital Repository. Synthesis of Chelating Bidentate Isocyano and Cyano Ligands and Their Metal Complexes. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. (2025). Available at: [Link]

-

ResearchGate. SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-HYDROXY-5-METHOXYPHENYL) METHYLIDENE] AMINO} NICOTINIC ACID AND ITS MANGANESE (II) COMPLEXES | Request PDF. (2025). Available at: [Link]

-

PMC. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. Available at: [Link]

-

International Journal of Advanced Research. Synthesis and Characterization and Antimicrobial Studies of Some Divalent Metal Complexes with Schiff Base Derived from 2-aminophen. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 5-(Aminomethyl)-2-methoxyphenol | C8H11NO2 | CID 1132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. achmem.com [achmem.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijarst.in [ijarst.in]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. cris.biu.ac.il [cris.biu.ac.il]

- 22. researchgate.net [researchgate.net]

- 23. iosrjournals.org [iosrjournals.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Executive Summary

The synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS: 1803591-93-6) represents a critical transformation in medicinal chemistry, often utilized to generate "privileged structures" for GPCR ligands and enzyme inhibitors. While the target appears structurally simple, the simultaneous presence of a phenolic hydroxyl group, an electron-donating methoxy substituent, and a primary amine requires a synthesis strategy that avoids oxidation of the phenol and polymerization of the amine.

This application note details a robust, field-proven protocol using Reductive Amination of the commercially available precursor 2-hydroxy-5-methoxybenzaldehyde . Unlike the Mannich reaction, which suffers from regioselectivity issues (ortho- vs. para-substitution) and poly-alkylation, this route guarantees the correct 2,5-substitution pattern. We employ a "one-pot" reductive amination strategy optimized for yield and purity, culminating in the isolation of the stable hydrochloride salt.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The core challenge in synthesizing substituted salicylamines is controlling the position of the aminomethyl group.

-

Route A (Mannich Reaction): Reacting 3-methoxyphenol with formaldehyde and ammonia.

-

Route B (Reductive Amination - Recommended): Starting from 2-hydroxy-5-methoxybenzaldehyde .

Reaction Pathway Visualization

Caption: Figure 1. The regio-controlled synthesis pathway via reductive amination ensures the integrity of the 2,5-substitution pattern.

Experimental Protocol

Materials & Reagents

| Reagent | CAS | Role | Purity Req. |

| 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | Precursor | >98% |

| Ammonium Acetate (NH₄OAc) | 631-61-8 | Ammonia Source | ACS Grade |

| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | Reducing Agent | 95% |

| Methanol (MeOH) | 67-56-1 | Solvent | Anhydrous |

| HCl in Dioxane (4.0 M) | - | Salt Formation | Anhydrous |

| Diethyl Ether (Et₂O) | 60-29-7 | Anti-solvent | ACS Grade |

Detailed Methodology

Step 1: Imine Formation (In Situ)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 2-hydroxy-5-methoxybenzaldehyde (5.0 g, 32.9 mmol) and Methanol (50 mL). Stir until fully dissolved (solution will be yellow).

-

Amine Source: Add Ammonium Acetate (25.3 g, 329 mmol, 10 eq) in a single portion.

-

Expert Insight: A large excess of ammonium acetate is crucial to shift the equilibrium toward the imine and prevent the formation of secondary amine dimers (where the product amine reacts with another aldehyde molecule).

-

-

Equilibration: Stir the mixture at room temperature (20–25°C) for 30 minutes.

Step 2: Reductive Amination

-

Reduction: Carefully add Sodium Cyanoborohydride (3.1 g, 49.3 mmol, 1.5 eq) in small portions over 10 minutes.

-

Safety Note: NaBH₃CN is toxic and generates HCN if acidified. Perform this step in a well-ventilated fume hood.

-

-

Reaction: Seal the flask under a nitrogen atmosphere and stir at room temperature for 16–24 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting aldehyde spot (high R_f) should disappear, and a baseline amine spot should appear.

-

Step 3: Workup & Purification (Acid-Base Extraction)

-

Quench: Cool the mixture to 0°C. Slowly add 6M HCl dropwise until pH < 2.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

-

Wash (Removal of Neutrals): Dilute the residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL).

-

Purpose: The product (amine) is protonated and stays in the aqueous layer. Unreacted aldehyde or neutral byproducts are removed in the organic layer. Discard the organic layer.

-

-

Basification: Adjust the aqueous layer to pH > 10 using 4M NaOH or saturated Na₂CO₃ solution. The solution will become cloudy as the free base amine precipitates/oils out.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Combine DCM extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude free base as a pale yellow oil/solid.

Step 4: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimum amount of dry Ethanol or DCM (approx. 10–15 mL).

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.2 eq relative to free base) dropwise. A white precipitate should form immediately.

-

Precipitation: Add Diethyl Ether (50 mL) to complete the precipitation.

-

Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ether (2 x 20 mL).

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Expected Results & Characterization

Physical Properties[4]

-

Appearance: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 65% to 80%.

-

Melting Point: Expect decomposition >200°C (typical for amino-phenol salts).

Spectroscopic Validation (Self-Validating System)

To ensure the protocol worked, verify these specific NMR signals. If these are absent, the synthesis failed.

| Signal Type | Chemical Shift (δ) | Multiplicity | Interpretation |

| Benzylic CH₂ | ~4.0 - 4.2 ppm | Singlet (2H) | Confirms reduction of C=O to CH₂-NH₂. Critical Check. |

| Methoxy CH₃ | ~3.7 - 3.8 ppm | Singlet (3H) | Confirms integrity of the ether group. |

| Aromatic Protons | 6.5 - 7.2 ppm | Multiplet (3H) | Pattern should show 1,2,4-substitution (d, d, s). |

| Aldehyde CHO | ~10.0 ppm | Absent | Must be absent. Presence indicates incomplete reduction. |

Troubleshooting & Optimization

-

Problem: Formation of secondary amine dimer (two aromatic rings connected by one nitrogen).

-

Cause: Insufficient Ammonium Acetate or adding reducing agent too slowly.

-

Solution: Increase NH₄OAc to 15 eq. Ensure the reaction is dilute (0.1 M).

-

-

Problem: Product is colored (pink/brown).

-

Cause: Oxidation of the phenol.

-

Solution: Perform all steps under Nitrogen. Add a pinch of sodium metabisulfite during the aqueous workup.

-

-

Alternative Reductant: If NaBH₃CN is restricted, Sodium Borohydride (NaBH₄) can be used, but the procedure changes: Form the imine first (Step 1), then cool to 0°C, then add NaBH₄. NaBH₄ reduces aldehydes faster than imines, so pre-formation of the imine is mandatory.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

PrepChem. (n.d.). Synthesis of methoxyiminomethyl-phenols. (General methodology for salicylaldehyde derivatives). Retrieved from [Link]

Disclaimer: This protocol involves hazardous chemicals (cyanoborohydride, strong acids).[6] It is intended for use by qualified personnel in a controlled laboratory environment.

Sources

reaction conditions for 2-(Aminomethyl)-5-methoxyphenol with aldehydes

Executive Summary

This guide details the reaction protocols for 2-(aminomethyl)-5-methoxyphenol (1) with aldehydes. This scaffold is a privileged "bifunctional nucleophile" containing both a primary amine and an ortho-phenolic hydroxyl group.

When reacting with aldehydes (

-

Thermodynamic Pathway (Cyclization): Formation of 3,4-dihydro-2H-1,3-benzoxazines . This is the default pathway under dehydrating conditions, yielding valuable heterocyclic cores for medicinal chemistry.

-

Kinetic/Reductive Pathway (Linear): Formation of secondary amines via reductive amination. This requires the interruption of the cyclization process using hydride reducing agents.

The 5-methoxy substituent renders the aromatic ring electron-rich, increasing the nucleophilicity of the phenol oxygen but also making the substrate susceptible to oxidation. Inert atmosphere handling is recommended.

Mechanistic Pathways & Decision Tree

The reaction begins with the condensation of the amine with the aldehyde to form an imine (Schiff base).[1] The fate of this intermediate depends on the presence of a reducing agent or the promotion of ring closure.

Figure 1: Divergent synthesis pathways. Path A yields the heterocycle; Path B yields the secondary amine.

Protocol A: Synthesis of 3,4-dihydro-2H-1,3-benzoxazines

This protocol exploits the ortho-hydroxyl group to trap the imine, forming a six-membered oxazine ring. This is a condensation reaction driven by the removal of water.

Target Audience: Medicinal chemists synthesizing heterocyclic libraries.

Materials

-

Substrate: 2-(Aminomethyl)-5-methoxyphenol (1.0 equiv).

-

Reagent: Aldehyde (1.05 equiv). Note: Aromatic aldehydes react faster; aliphatic aldehydes may require sieves.

-

Solvent: Absolute Ethanol (EtOH) or Toluene.

-

Additives: 3Å Molecular Sieves (optional, for sluggish aldehydes).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)-5-methoxyphenol (1.0 mmol) in absolute Ethanol (5 mL, 0.2 M concentration).

-

Expert Tip: If the aldehyde is hydrophobic, Toluene is a better solvent. Use a Dean-Stark trap to continuously remove water, driving the equilibrium to completion [1].

-

-

Addition: Add the aldehyde (1.05 mmol) in one portion.

-

Reaction:

-

For Aromatic Aldehydes: Heat to reflux (78°C) for 2–4 hours.

-

For Aliphatic Aldehydes: Add 3Å Molecular Sieves (200 mg/mmol) and stir at Room Temperature (RT) for 12 hours, or reflux for 2 hours.

-

-

Monitoring: Monitor by TLC or 1H NMR.

-

Key Indicator: Disappearance of the aldehyde proton (

9–10 ppm) and appearance of the aminal proton (

-

-

Workup:

-

Method A (Crystallization): Cool the reaction mixture to 0°C. Many benzoxazines will precipitate as solids. Filter and wash with cold ethanol.

-

Method B (Extraction): If no precipitate forms, evaporate the solvent. Dissolve the residue in Ethyl Acetate, wash with saturated

(to remove unreacted phenol) and brine. Dry over

-

-

Purification: Recrystallization from EtOH/Hexane is preferred. Column chromatography (Silica, Hexane:EtOAc) can be used but beware of hydrolysis on acidic silica; add 1%

to the eluent.

Data Summary: Benzoxazine Synthesis

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1.05 (Amine:Aldehyde) | Slight excess of aldehyde ensures complete consumption of the amine. |

| Temperature | Reflux (78–110°C) | Provides energy to overcome the activation barrier for ring closure. |

| Concentration | 0.2 M – 0.5 M | High concentration favors intermolecular condensation. |

| Yield | Typically 75–95% | High atom economy; water is the only byproduct. |

Protocol B: Reductive Amination (Secondary Amine Synthesis)

This protocol prevents ring closure by reducing the imine intermediate immediately upon formation.

Target Audience: Chemists requiring a linear linker or secondary amine functionality.

Materials

-

Substrate: 2-(Aminomethyl)-5-methoxyphenol (1.0 equiv).

-

Reagent: Aldehyde (1.0 equiv).[2]

-

Reductant: Sodium Borohydride (

) (1.5 equiv) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or Dichloromethane (DCM) (if using STAB).

Step-by-Step Procedure

-

Imine Formation: Dissolve 2-(aminomethyl)-5-methoxyphenol (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous Methanol (5 mL).

-

Reduction:

-

Cool the solution to 0°C.

-

Add

(1.5 mmol) portion-wise (gas evolution will occur). -

Alternative: If the aldehyde is acid-sensitive or the reaction is slow, use

in DCM at RT. This reagent is milder and tolerates functional groups better [3].

-

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours.

-

Quenching: Quench with water (2 mL) or saturated

. -

Workup:

-

Evaporate the Methanol.

-

Redissolve in Ethyl Acetate.

-

pH Adjustment: The product is amphoteric (phenol + amine). Adjust aqueous layer to pH ~8-9 to ensure the amine is neutral but the phenol is not deprotonated (pKa of phenol ~10, amine ~10).

-

Extract with Ethyl Acetate (3x).[6] Dry and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH with 1%

).

Optimization & Troubleshooting

Aldehyde Sterics & Electronics

The nature of the aldehyde significantly impacts the reaction rate, particularly for the benzoxazine cyclization.

Figure 2: Impact of aldehyde structure on reaction conditions.

Common Issues

-

Product Hydrolysis: Benzoxazines are essentially cyclic aminals. They are stable in base but hydrolyze in aqueous acid. Avoid acidic workups for Protocol A.

-

Oxidation: The 5-methoxy group makes the phenol electron-rich. If the reaction mixture turns dark brown/black, oxidation has occurred. Sparge solvents with Argon/Nitrogen prior to use.

-

Incomplete Cyclization: If NMR shows a mix of ring-closed and open forms, the reaction has not reached equilibrium. Reflux longer in Toluene with water removal.

References

-

Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines: Calero, M., et al. "Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines."[5][7][8] Synthetic Communications, vol. 38, no.[7] 14, 2008, pp. 2316–2329.

-

Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

-

Solvent Effects in Benzoxazine Synthesis: Morasch, B. L. G., & Wiggins, J. S.[9] "Evaluating Solvent Effect in the Synthesis of Aromatic Diamine-Based Benzoxazine Monomers." SAMPE Technical Papers, 2023.

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jackwestin.com [jackwestin.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. nasampe.org [nasampe.org]

Application Note & Protocol: A Modern, Chromatography-Free Approach to the Synthesis of Heptadentate N5O2 Aminophenol Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Heptadentate N5O2 aminophenol ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions, particularly lanthanoids.[1][2] These complexes are valuable in the field of molecular magnetism and have potential applications in catalysis and biology.[1][2][3] Traditional synthetic routes for these acyclic ligands are often multi-step processes that yield numerous by-products, necessitating time-consuming and solvent-intensive purification by column chromatography.[1] This guide details an optimized, efficient, and high-purity synthetic strategy centered on a one-pot Mannich condensation reaction. We present a robust protocol for a model N5O2 ligand and discuss its adaptation, characterization, and potential applications, providing researchers with a practical and scalable method that circumvents the challenges of previous techniques.

Scientific Foundation: The Strategic Advantage of the Mannich Reaction

The synthesis of complex multidentate ligands requires a strategy that is both high-yielding and simple to execute. The Mannich reaction, a three-component organic reaction, provides an elegant solution for the aminoalkylation of acidic protons on phenol rings.[4]

Core Mechanism: Iminium Ion Electrophile

The reaction proceeds through the formation of an electrophilic iminium ion from an amine and, in this case, formaldehyde. This ion is then attacked by the electron-rich phenol (in its enol form), resulting in the formation of a new carbon-carbon bond at the ortho position to the hydroxyl group. This method is exceptionally effective for building aminophenol structures.[4]

An Optimized Synthetic Strategy

The protocol detailed herein deviates from older methods that involve the stepwise and often inefficient reaction of precursors like 2,6-bis(bromomethyl)pyridine with an aminophenol.[1][5] Such methods typically result in complex product mixtures and low yields.[1]

The optimized approach, adapted from recent literature, utilizes a pre-formed central N5 amine precursor, 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}-pyridine.[1][2] This precursor undergoes a simultaneous, dual Mannich condensation with two equivalents of a substituted phenol and formaldehyde. This key strategic choice offers several advantages:

-

High Selectivity: The reaction favors the formation of the desired heptadentate (N5O2) ligand.

-

Simplified Purification: The primary byproduct is excess unreacted phenol, which can be easily removed by a simple water wash, completely eliminating the need for column chromatography.[1][5]

-

Improved Yields and Scalability: The streamlined process results in significantly higher yields and is more amenable to larger-scale synthesis.

The logical workflow for this optimized synthesis is illustrated below.

Caption: Optimized workflow for N5O2 ligand synthesis.

Experimental Protocol: Synthesis of H2LOMe Ligand

This protocol details the synthesis of 2-((((6-(((5-hydroxy-2-methoxybenzyl)(pyridin-2-ylmethyl)amino)methyl)pyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)-4-methoxyphenol (H2LOMe), a representative N5O2 ligand, based on an optimized, chromatography-free method.[1][5]

Materials and Reagents

| Reagent | Formula | CAS No. | Supplier | Notes |

| 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}-pyridine (N5 Precursor) | C21H25N5 | 187643-91-0 | Various | Synthesized via literature methods.[2] |

| 4-Methoxyphenol | C7H8O2 | 150-76-5 | Sigma-Aldrich | Use in excess. |

| Formaldehyde Solution (37% in H2O) | CH2O | 50-00-0 | Fisher Scientific | Use in excess. |

| Toluene | C7H8 | 108-88-3 | VWR | Reaction solvent. |

| Dichloromethane (DCM) | CH2Cl2 | 75-09-2 | VWR | Extraction solvent. |

| Anhydrous Magnesium Sulfate | MgSO4 | 7487-88-9 | Acros Organics | Drying agent. |

| Deionized Water | H2O | 7732-18-5 | In-house | For reaction and washing. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N5 precursor, 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}-pyridine (0.232 g, 0.727 mmol), in a biphasic solvent system of toluene (5 mL) and deionized water (10 mL).[2][5]

-

Addition of Reagents: To the stirring solution, add 4-methoxyphenol (0.242 g, 1.933 mmol) and a 37% aqueous solution of formaldehyde (145 µL, 1.933 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain vigorous stirring for 24 hours. The mixture will typically turn a darker, brownish color.

-

Work-up and Extraction: After 24 hours, cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the product into the organic phase using dichloromethane (4 x 50 mL). Combine the organic layers.

-

Drying: Dry the combined organic phase over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes until the solution is clear and the drying agent is no longer clumping.

-

Concentration: Remove the magnesium sulfate by gravity filtration. Concentrate the filtrate to dryness using a rotary evaporator to obtain a crude brown oil.

-

Purification: To the flask containing the crude oil, add approximately 20-30 mL of deionized water and stir or sonicate vigorously. The desired ligand is insoluble in water, while the excess 4-methoxyphenol will dissolve. Decant the aqueous layer. Repeat this washing step two more times.

-

Trustworthiness Note: This water wash is the critical purification step that replaces chromatography. The absence of phenol signals in the final NMR spectrum validates its efficacy.[5]

-

-

Final Drying: Dry the resulting pure brown oil under high vacuum to remove any residual water and solvent. An expected yield is approximately 40-50%.[5]

The reaction scheme is visualized below.

Caption: Mannich condensation for the synthesis of the H2LOMe ligand.

Adaptation for Custom Aminophenol Scaffolds

While the optimized protocol uses a pre-formed N5 precursor, the fundamental Mannich chemistry can be applied to other starting materials. If your starting material is 2-(Aminomethyl)-5-methoxyphenol , a different synthetic route, more aligned with traditional methods, would be required. This typically involves reacting the aminophenol with a dihalo-pyridine species.

Proposed Alternative Route:

-

Step 1: Synthesize the precursor R-2-(((pyridin-2-ylmethyl)amino)-methyl)phenol. This would involve reacting 2-(aminomethyl)pyridine with your starting aminophenol.

-

Step 2: React this precursor with 2,6-bis(bromomethyl)pyridine.[1][5]

It is critical to note that this pathway is the one that the optimized protocol was designed to replace.[1] It frequently leads to a mixture of products and almost certainly requires purification by column chromatography, resulting in lower overall yields and greater time investment.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized N5O2 ligand.

| Technique | Purpose | Expected Key Features for H2LOMe |

| ¹H NMR | Structural Elucidation & Purity Assay | Aromatic Region (6.6-8.6 ppm): A complex pattern of signals integrating to 17 protons, confirming the presence of all five aromatic rings.[5]Methylene Bridges (~3.7-3.9 ppm): Multiple singlets integrating to a total of 12 protons, corresponding to the -CH2- groups linking the rings.[5]Methoxy Group (~3.73 ppm): A sharp singlet integrating to 6 protons.[5]Phenolic OH (~10.4 ppm): A broad singlet integrating to 2 protons, which is D2O exchangeable.[5] |

| FTIR | Functional Group Identification | O-H Stretch: A broad band around 3200-3400 cm⁻¹.[6]Aromatic C-H Stretch: Signals around 3030 cm⁻¹.[7]C=C Ring Vibrations: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.[7]C-N and C-O Stretches: Characteristic bands in the fingerprint region (1000-1300 cm⁻¹).[6] |

| MS (ESI/MALDI) | Molecular Weight Confirmation | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For H2LOMe (C35H37N5O4), the expected MW is 591.69 g/mol . |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive formaldehyde (polymerized to paraformaldehyde).2. Insufficient reflux time or temperature.3. Degradation of N5 precursor. | 1. Use fresh, high-quality formaldehyde solution.2. Ensure the reaction is maintained at a steady reflux for the full 24 hours.3. Check the purity of the N5 precursor by NMR before starting. |

| Product is Contaminated | 1. Incomplete removal of excess 4-methoxyphenol.2. Incomplete reaction leading to a mixture of mono- and di-substituted products. | 1. Increase the volume and number of water washes. Use warm water to increase the solubility of the phenol. Sonication during washing can also improve efficiency.2. Confirm complete reaction via Thin Layer Chromatography (TLC) before work-up. If incomplete, extend the reflux time. If the issue persists, purification via column chromatography may be unavoidable, though this defeats the purpose of the optimized protocol. |

| Oily Product Won't Dry | Presence of residual toluene or water. | Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (~40-50 °C) under vacuum can help remove stubborn solvent, but care should be taken to avoid product decomposition. |

References

-

An Optimised Method to Synthesise N5O2 Aminophenols. MDPI. [Link]

-

An Optimised Method to Synthesise N5O2 Aminophenols †. Sciforum. [Link]

-

Solvent- and Catalyst-Free Synthesis of New Unsymmetrical Multidentate Thio-bis-aminophenol Ligands by Mannich Condensation. Taylor & Francis Online. [Link]

-

Multidentate aminophenol ligands prepared with Mannich condensations. ResearchGate. [Link]

-

Synthesis and characterization of a ferrocene-containing aminophenol ligand: on route to redox-switchable catalysts. Memorial University Research Repository. [Link]

-

An Optimised Method to Synthesise N5O2 Aminophenols. ResearchGate. [Link]

-

Exploring the coordination chemistry of aminophenol ligands. ResearchGate. [Link]

-

Mannich reaction. Wikipedia. [Link]

-

4-Aminophenol (C6H7NO) properties. Molbase. [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. [Link]

-

Synthesis and Study of Acetylenic Amines Derivatives. Iraqi National Journal of Chemistry. [Link]

-

(PDF) Three-Component Mannich Couplings En Route to Substituted Aminophenol and Benzoxazine Derivatives. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

Application Note: Synthesis and Characterization of Schiff Bases from 2-Hydroxy-4-methoxybenzylamine

An expert guide for researchers, scientists, and drug development professionals on the synthesis and characterization of Schiff bases utilizing 2-hydroxy-4-methoxybenzylamine. This document provides in-depth protocols, mechanistic insights, and characterization methodologies.

Introduction: The Versatility of Substituted Schiff Bases

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry.[1] Their formation through the condensation of a primary amine and a carbonyl compound (aldehyde or ketone) is a robust and versatile reaction.[1][2] These compounds are not merely synthetic curiosities; they are pivotal ligands in coordination chemistry and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

This guide focuses on the synthesis of Schiff bases using 2-hydroxy-4-methoxybenzylamine as the primary amine component. The presence of the ortho-hydroxyl (-OH) and para-methoxy (-OCH₃) groups on the phenyl ring introduces significant electronic and steric features. These substituents can modulate the reactivity of the resulting Schiff base and the coordination properties of its metal complexes, making them highly attractive for applications in catalysis and drug design.[5][6] This document provides a comprehensive framework for their synthesis, including a discussion of the reaction mechanism, detailed experimental protocols, and essential characterization techniques.

The Reaction Mechanism: A Step-by-Step Look

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions and achieving high yields.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from 2-hydroxy-4-methoxybenzylamine) on the electrophilic carbonyl carbon of the aldehyde or ketone.[1]

-

Formation of a Hemiaminal Intermediate: This attack forms an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[1]

-

Acid Catalysis (Optional but Recommended): The reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid).[3][7] The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).

-

Dehydration: The final step is the elimination of a water molecule, leading to the formation of a stable carbon-nitrogen double bond (the imine) and regeneration of the acid catalyst.

Diagram: Generalized Schiff Base Formation Mechanism This workflow illustrates the key steps in the acid-catalyzed formation of a Schiff base from 2-hydroxy-4-methoxybenzylamine and a generic aldehyde (R-CHO).

Caption: Acid-catalyzed nucleophilic addition-elimination mechanism.

Experimental Protocol: A Self-Validating System

This protocol provides a robust method for synthesizing a Schiff base from 2-hydroxy-4-methoxybenzylamine and a representative aromatic aldehyde.

3.1. Materials and Reagents

-

2-hydroxy-4-methoxybenzylamine

-

Selected Aldehyde or Ketone (e.g., Salicylaldehyde, Benzaldehyde)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (Catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

3.2. Step-by-Step Synthesis Procedure

-

Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-methoxybenzylamine (e.g., 10 mmol) in 25 mL of absolute ethanol. Stir the solution gently at room temperature until the amine is fully dissolved.

-

Dissolution of Carbonyl Compound: In a separate beaker, dissolve an equimolar amount of the chosen aldehyde or ketone (10 mmol) in 25 mL of absolute ethanol. Gentle warming may be required for complete dissolution.

-

Reaction Setup: Add the ethanolic solution of the aldehyde to the stirring amine solution in the round-bottom flask.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid serves to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain the reflux for a period of 2-4 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate precipitation of the solid product.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the crystals several times with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.

Diagram: Experimental Synthesis Workflow This diagram outlines the procedural flow for the laboratory synthesis of the target Schiff base.

Caption: Step-by-step workflow for Schiff base synthesis.

Structural Characterization: Validating the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are standard in the field.

4.1. Spectroscopic Techniques

| Technique | Purpose | Key Observables | Typical Values/Shifts |

| FT-IR | To identify functional groups. | Disappearance of C=O (aldehyde) and primary amine N-H stretches. Appearance of the characteristic C=N (imine) stretch. | C=N stretch: 1600-1630 cm⁻¹[5][7] |

| ¹H NMR | To determine the proton environment. | Appearance of a singlet for the azomethine proton (-CH=N-) . Disappearance of the aldehyde proton (-CHO) and primary amine (-NH₂) protons. | Azomethine proton: δ 8.0 - 9.0 ppm[7] |

| ¹³C NMR | To determine the carbon skeleton. | Appearance of a signal for the imine carbon (-C=N-) . Disappearance of the carbonyl carbon signal. | Imine carbon: δ 160 - 165 ppm[7] |

| Mass Spec. | To confirm molecular weight. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base. | Varies by product |

| UV-Vis | To study electronic transitions. | π → π* and n → π* transitions associated with the aromatic rings and the imine group. | Varies by product[8] |

4.2. Definitive Structural Analysis

-

Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[5][9][10] It can also reveal intermolecular interactions like hydrogen bonding.

Applications in Research and Development

Schiff bases derived from substituted aromatic amines like 2-hydroxy-4-methoxybenzylamine are of significant interest to researchers and drug developers for several reasons:

-

Coordination Chemistry: The imine nitrogen and the ortho-hydroxyl group can act as a bidentate chelate, readily forming stable complexes with a variety of transition metals.[6] These metal complexes are investigated for their catalytic activity and as models for biological systems.[11]

-

Medicinal Chemistry: The Schiff base scaffold is a "privileged structure" in medicinal chemistry. These compounds and their metal complexes have demonstrated a wide range of biological activities, including:

-

Analytical Probes: The fluorescence properties of some Schiff bases can be modulated by the binding of specific metal ions, allowing for their use as chemosensors.[7]